An In-depth Technical Guide to 1-(3-Fluoro-4-methylbenzyl)azetidine: Physicochemical Properties and Synthesis
An In-depth Technical Guide to 1-(3-Fluoro-4-methylbenzyl)azetidine: Physicochemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the molecular characteristics of 1-(3-Fluoro-4-methylbenzyl)azetidine, a substituted azetidine derivative of interest in medicinal chemistry and drug discovery. Due to the specific substitution pattern, this compound may not be extensively documented in publicly accessible databases. This guide, therefore, derives its fundamental properties from structural analysis and comparison with closely related analogs found in chemical supplier databases and the scientific literature.
Core Molecular Attributes
The fundamental properties of a chemical entity are its molecular formula and molecular weight. These values are crucial for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.
Molecular Formula and Weight
The molecular formula of 1-(3-Fluoro-4-methylbenzyl)azetidine is determined by summing the constituent atoms. The structure consists of an azetidine ring (C₃H₇N) attached via its nitrogen atom to a 3-fluoro-4-methylbenzyl group (C₈H₈F).
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Azetidine Ring: C₃H₆N- (since one hydrogen on the nitrogen is replaced by the benzyl group)
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3-Fluoro-4-methylbenzyl Group: -CH₂(C₆H₃(F)(CH₃))
Combining these fragments gives the molecular formula: C₁₁H₁₄FN .
The molecular weight is calculated from the atomic weights of the constituent elements:
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 11 | 12.011 | 132.121 |
| Hydrogen (H) | 14 | 1.008 | 14.112 |
| Fluorine (F) | 1 | 18.998 | 18.998 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Total | 179.238 |
A closely related analog, 1-(2-Fluoro-5-methylbenzyl)azetidine, is listed with a molecular formula of C₁₁H₁₄FN and a molecular weight of 179.23[1]. This provides strong corroborating evidence for the calculated values for the 3-fluoro-4-methyl isomer.
Structural Elucidation and Synthesis Pathway
The structure of 1-(3-Fluoro-4-methylbenzyl)azetidine is foundational to its chemical behavior and potential biological activity.
Structural Diagram
Caption: 2D structure of 1-(3-Fluoro-4-methylbenzyl)azetidine.
Retrosynthetic Analysis and Proposed Synthesis
The synthesis of 1-(3-Fluoro-4-methylbenzyl)azetidine can be approached through a standard nucleophilic substitution reaction. The azetidine nitrogen acts as the nucleophile, and a suitable 3-fluoro-4-methylbenzyl halide serves as the electrophile.
Caption: Retrosynthetic pathway for the target molecule.
Experimental Protocol:
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Synthesis of 3-Fluoro-4-methylbenzyl bromide:
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To a solution of 3-fluoro-4-methyltoluene in a suitable solvent (e.g., carbon tetrachloride), add a radical initiator (e.g., AIBN) and N-bromosuccinimide (NBS).
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Reflux the mixture under UV irradiation until the starting material is consumed (monitored by TLC or GC).
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Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
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Purify the resulting crude 3-fluoro-4-methylbenzyl bromide by vacuum distillation or column chromatography.
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N-Alkylation of Azetidine:
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Dissolve azetidine and a non-nucleophilic base (e.g., potassium carbonate or triethylamine) in a polar aprotic solvent (e.g., acetonitrile or DMF).
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Add the purified 3-fluoro-4-methylbenzyl bromide dropwise to the cooled solution.
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Allow the reaction to stir at room temperature until completion.
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Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the final product, 1-(3-Fluoro-4-methylbenzyl)azetidine, by column chromatography.
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Physicochemical Properties and Drug-Likeness
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | 179.24 g/mol | Adheres to Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability. |
| XLogP3 | ~2.5-3.0 | Indicates moderate lipophilicity, which is favorable for membrane permeability without excessive accumulation in fatty tissues. |
| Hydrogen Bond Donors | 0 | The absence of donor groups can enhance membrane permeability. |
| Hydrogen Bond Acceptors | 1 (Nitrogen) | The nitrogen atom can participate in interactions with biological targets. |
| Rotatable Bonds | 2 | A low number of rotatable bonds suggests conformational rigidity, which can be beneficial for binding affinity. |
Conclusion
1-(3-Fluoro-4-methylbenzyl)azetidine is a small molecule with physicochemical properties that make it an attractive scaffold for further exploration in drug discovery. Its low molecular weight, moderate lipophilicity, and simple structure provide a solid foundation for the design of novel therapeutics. The synthetic route is straightforward, allowing for the generation of analogs for structure-activity relationship studies. Further experimental characterization is warranted to validate the predicted properties and to explore the biological potential of this compound.
References
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PubChem. 1-(3-Bromo-4-methylbenzyl)-3-fluoroazetidine. National Center for Biotechnology Information. [Link]
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PubChem. 1-(4-Fluorobenzenesulfonyl)azetidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
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AccelaChem. 1-(2-Fluoro-5-methylbenzyl)azetidine. [Link]
